molecular formula C12H12N2O B1413456 1-(3,7-Dimethylquinoxalin-2-yl)ethanone CAS No. 38953-60-5

1-(3,7-Dimethylquinoxalin-2-yl)ethanone

Cat. No.: B1413456
CAS No.: 38953-60-5
M. Wt: 200.24 g/mol
InChI Key: KUZYWFVQKCSDLA-UHFFFAOYSA-N
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Description

1-(3,7-Dimethylquinoxalin-2-yl)ethanone is a chemical compound with the molecular formula C12H12N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethylquinoxalin-2-yl)ethanone typically involves the reaction of 3,7-dimethylquinoxaline with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 3,7-dimethylquinoxaline reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethylquinoxalin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce 1-(3,7-dimethylquinoxalin-2-yl)ethanol .

Scientific Research Applications

1-(3,7-Dimethylquinoxalin-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethylquinoxalin-2-yl)ethanone in biological systems involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets are still under investigation, but its quinoxaline core structure is known to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,7-dimethylquinoxalin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-4-5-10-11(6-7)14-12(9(3)15)8(2)13-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZYWFVQKCSDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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